Macromolecular Engineering with 2-Phenylethyl Acrylate (CAS 3530-36-7): Physicochemical Profiling and Application Methodologies
Macromolecular Engineering with 2-Phenylethyl Acrylate (CAS 3530-36-7): Physicochemical Profiling and Application Methodologies
Executive Summary
In the realm of advanced macromolecular engineering, the selection of monomeric building blocks is rarely arbitrary. As application scientists, we leverage the specific stereoelectronic profiles of monomers to dictate macroscopic material properties. 2-Phenylethyl acrylate (PEA) , designated by CAS number 3530-36-7 , represents a paradigm of rational monomer selection. By combining a highly reactive acrylate group with a pendant phenylethyl moiety, PEA serves as a critical precursor for high-performance coatings, adhesives, and advanced optical devices[1][2]. This whitepaper provides an in-depth technical analysis of PEA, bridging fundamental physicochemical properties with field-proven synthesis methodologies and biomedical applications.
Structural Rationale and Physicochemical Profiling
The molecular architecture of 2-Phenylethyl acrylate (Linear Formula: C11H12O2 ) is defined by two key domains:
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The Acrylate Headgroup : Enables rapid free-radical polymerization and copolymerization.
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The Phenylethyl Tail : The bulky, electron-rich phenyl ring imparts high polarizability, which significantly increases the refractive index of the resulting polymer[2]. Crucially, the ethyl spacer ( −CH2−CH2− ) acts as a flexible hinge. This spacer decouples the rigid phenyl ring from the polymer backbone, increasing free volume and segmental mobility. Consequently, the homopolymer maintains a low glass transition temperature ( Tg ), granting the polymer matrix elastomeric properties at physiological temperatures.
Quantitative Data Summary
The following table synthesizes the critical physicochemical parameters of PEA, highlighting the causality between its molecular metrics and industrial utility.
| Property | Value | Causality / Technical Significance |
| CAS Number | 3530-36-7 | Unique chemical registry identifier. |
| Molecular Weight | 176.21 g/mol | Standard monomer size, allowing predictable stoichiometric calculations[3]. |
| Density | 1.034 - 1.037 g/cm³ | Typical for aromatic acrylates; requires precise volumetric handling[3][4]. |
| Boiling Point | 104–105°C (at 5 mmHg) | High atmospheric BP (271.1°C) necessitates vacuum distillation to prevent thermal auto-polymerization[3][4]. |
| Refractive Index ( nD ) | 1.509 - 1.513 | π -electron delocalization in the phenyl ring yields high optical density, critical for thin optical lenses[2][3]. |
| Glass Transition ( Tg ) | ~ -3°C | The ethyl spacer provides backbone flexibility, essential for foldable polymer matrices[2]. |
| Flash Point | 150.5°C | Moderate flammability risk; dictates Class IIIB combustible storage protocols[3]. |
Synthesis and Purification Methodologies
The industrial and laboratory-scale synthesis of PEA relies primarily on the direct Fischer esterification of acrylic acid with 2-phenylethanol[5]. Because acrylates are highly susceptible to premature free-radical polymerization when exposed to heat, the synthesis must be rigorously controlled.
Workflow for the synthesis and purification of 2-Phenylethyl Acrylate.
Protocol: Self-Validating Laboratory Synthesis of PEA
Objective: Synthesize high-purity PEA while minimizing thermal auto-polymerization.
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Reaction Assembly : Combine 1.0 molar equivalent of 2-phenylethanol with 1.2 equivalents of acrylic acid in toluene.
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Causality: Excess acrylic acid drives the equilibrium toward the ester product (Le Chatelier's principle). Toluene acts as an azeotropic solvent to facilitate water removal.
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Catalysis & Inhibition : Add 1.5 mol% p-toluenesulfonic acid (p-TsOH) as the catalyst and 1000 ppm of hydroquinone (HQ) as an in-process inhibitor.
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Causality: HQ scavenges premature free radicals generated by thermal stress, preventing the acrylate from forming useless oligomers during reflux[5].
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Azeotropic Distillation : Heat the mixture to reflux (~110°C) using a Dean-Stark apparatus.
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Self-Validation Checkpoint: Monitor the volume of water collected in the trap. The reaction is kinetically complete when the theoretical yield of water (1 equivalent) is achieved, providing real-time visual feedback of conversion.
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Quenching & Washing : Cool to room temperature and wash the organic layer sequentially with saturated aqueous NaHCO3 and brine.
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Causality: NaHCO3 neutralizes the p-TsOH catalyst and extracts the unreacted excess acrylic acid into the aqueous phase, preventing acid-catalyzed hydrolysis during downstream processing.
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Vacuum Fractionation : Perform fractional distillation under high vacuum (5 mmHg). Collect the fraction boiling at 104–105°C[4].
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Causality: Atmospheric distillation (bp 271.1°C) would induce catastrophic auto-polymerization[3]. Vacuum lowers the boiling point to a safe thermal window.
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Stabilization : Immediately spike the purified monomer with 100 ppm of Phenothiazine (PTZ)[2].
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Self-Validation Checkpoint: Analyze via Gas Chromatography (GC) to ensure >98.0% purity[6] and verify the absence of residual acrylic acid.
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Polymerization Dynamics and Biomedical Applications
PEA is a cornerstone in the development of advanced optical polymeric materials, specifically in the fabrication of Intraocular Lenses (IOLs) used in cataract surgery[2][7].
The design of an IOL requires a delicate balance: the lens must have a high refractive index to remain thin, but it must also be highly flexible (low Tg ) so it can be folded and inserted through a micro-incision in the eye. PEA fulfills both requirements simultaneously. Furthermore, PEA copolymers are uniquely responsive to femtosecond laser treatments, allowing ophthalmologists to non-invasively modify the refractive index of the optical device post-implantation[8].
Polymerization and post-processing workflow for PEA-based intraocular lenses.
Copolymerization Kinetics
In practice, PEA is rarely used as a homopolymer. It is typically copolymerized via free-radical mechanisms with other aromatic monomers (e.g., 2-phenoxy-2-phenylethyl acrylate) or crosslinkers to fine-tune the mechanical strength and optical clarity[7]. The reactivity ratios of PEA dictate that it propagates efficiently under both UV-curable and thermal initiation systems, making it highly adaptable for 3D printing resins and holographic notch filters[8][9].
Storage, Handling, and Auto-Polymerization Mitigation
The inherent reactivity of the acrylate double bond necessitates strict storage protocols to prevent exothermic auto-polymerization, which can lead to container rupture.
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Inhibition : Commercial PEA is supplied with radical scavengers, typically 100 ppm of Phenothiazine (PTZ) or Mequinol (MEHQ)[2].
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Atmospheric Requirements : Inhibitors like MEHQ require the presence of dissolved oxygen to function effectively. Therefore, PEA should never be stored under a strictly inert atmosphere (like 100% Nitrogen or Argon) for prolonged periods unless actively being processed.
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Thermal Control : The monomer must be sealed in a dry environment and stored at 2–8°C (or strictly 4°C) away from direct UV/light sources[2].
References
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Exploring the Chemical Synthesis of 2-Phenylethyl Acrylate: Methods and Optimization for Industrial Use , NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]
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Synthesis of 2-phenoxy-2-phenylethyl acrylate and copolymerization with 2-phenylethyl acrylate , Taylor & Francis. Available at: [Link]
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Understanding the Applications of 2-Phenylethyl Acrylate , NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]
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BIMAX® PEA Applications Typical Properties , Gelest. Available at: [Link]
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- 3. 2-Phenylethyl acrylate | 3530-36-7 [chemnet.com]
- 4. 2-PHENYLETHYL ACRYLATE CAS#: 3530-36-7 [m.chemicalbook.com]
- 5. nbinno.com [nbinno.com]
- 6. 2-Phenylethyl Acrylate | 3530-36-7 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
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